

# Application Notes: ML385 in Lung Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ML380    |           |
| Cat. No.:            | B8137032 | Get Quote |

#### Introduction

ML385 is a potent and specific small-molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) transcription factor.[1][2] In the context of lung cancer, particularly non-small cell lung cancer (NSCLC) and lung squamous cell carcinoma (LUSC), the NRF2 pathway is frequently hyperactivated due to mutations in its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), or gain-of-function mutations in NRF2 itself.[3][4] This constitutive activation of NRF2 promotes cancer cell survival, proliferation, and resistance to chemotherapy and radiotherapy by upregulating a battery of antioxidant and detoxification genes.[5] ML385 serves as a critical research tool to investigate NRF2-driven oncogenesis and to develop novel therapeutic strategies aimed at overcoming drug resistance.

#### Mechanism of Action

ML385 directly targets NRF2 to inhibit its transcriptional activity. It binds to the Neh1 domain, which is the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain of NRF2. This binding event physically obstructs the formation of the NRF2-MAFG heterodimer, a complex necessary for binding to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. By preventing DNA binding, ML385 effectively blocks the transcription of NRF2-dependent genes involved in cellular protection, thereby sensitizing cancer cells to oxidative stress and therapeutic agents. Furthermore, research has shown that NRF2 inhibition by ML385 can also suppress the PI3K-mTOR signaling pathway, a key cascade in cell growth and







proliferation, by reducing the expression of RagD protein and hindering the recruitment of mTOR to lysosomes.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References







- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. lb-broth-lennox.com [lb-broth-lennox.com]
- To cite this document: BenchChem. [Application Notes: ML385 in Lung Cancer Research].
  BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b8137032#application-of-ml385-in-lung-cancer-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com